molecular formula C15H23N3O3S B2892747 N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide CAS No. 953141-31-6

N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2892747
CAS No.: 953141-31-6
M. Wt: 325.43
InChI Key: JFAZEEWMWVLGOR-UHFFFAOYSA-N
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Description

N-(4-{[(1-Methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide is a sulfonamide derivative featuring an acetamide group attached to a phenyl ring, which is further substituted with a sulfamoyl moiety linked to a (1-methylpiperidin-4-yl)methyl group.

Properties

IUPAC Name

N-[4-[(1-methylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12(19)17-14-3-5-15(6-4-14)22(20,21)16-11-13-7-9-18(2)10-8-13/h3-6,13,16H,7-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAZEEWMWVLGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-aminophenylacetamide with 1-methylpiperidin-4-ylmethyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with a sulfonyl chloride to yield the final compound . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Substituents

The sulfamoyl group in this compound is modified with a (1-methylpiperidin-4-yl)methyl group, distinguishing it from analogues with piperazine or unsubstituted piperidine rings. Key comparisons include:

Compound Name Substituent on Sulfamoyl Molecular Weight (g/mol) Pharmacological Activity Reference
N-(4-{[(1-Methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide (1-Methylpiperidin-4-yl)methyl ~324.4* Not explicitly reported N/A
N-[4-(4-Methylpiperazinylsulfonyl)phenyl]acetamide (Compound 35) 4-Methylpiperazinyl ~297.4 Analgesic activity (paracetamol-like)
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide (Compound 37) Piperazinyl ~283.3 Anti-hypernociceptive (inflammatory pain)
N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide Piperidinyl 282.4 Structural analogue; no activity reported

Notes:

  • Piperazine derivatives (e.g., Compound 35) exhibit higher polarity due to the additional nitrogen, which may limit CNS activity compared to piperidine-based analogues.

Aryl-Substituted Sulfonamides

Replacing the piperidine group with aromatic or heteroaromatic substituents alters electronic and steric properties:

Compound Name Substituent on Sulfamoyl Molecular Weight (g/mol) Pharmacological Activity Reference
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl 334.4 Potential antimicrobial applications
N-[4-[(4-Methylphenyl)sulfamoyl]phenyl]acetamide 4-Methylphenyl 318.4 Not explicitly reported
N-{4-[(Thiazol-2-yl)sulfamoyl]phenyl}acetamide (Compound 2b) Thiazol-2-yl ~353.4 Antiproliferative (MMP-9 inhibition)

Notes:

  • Heterocyclic substituents (e.g., thiazolyl in Compound 2b) confer distinct electronic profiles, enabling interactions with targets like matrix metalloproteinases (MMPs) .

Hybrid Structures with Additional Functional Groups

Modifications to the acetamide or sulfamoyl moiety further diversify activity:

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Activity Reference
2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide Cyano + pyridinyl substituent ~318.3 Anticancer (apoptosis induction in colon cancer)
N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide Isoxazolyl + benzamide ~453.5 Urease inhibition
N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide Thiazolidinone + sulfamoyl ~534.6 Antidiabetic/anticancer potential

Notes:

  • The addition of a cyano group (e.g., in pyrazole-sulfonamide hybrids) enhances electrophilicity, facilitating covalent interactions with biological targets .
  • Thiazolidinone derivatives (e.g., ) exhibit dual mechanisms, such as PPAR-γ agonism and sulfamoyl-mediated enzyme inhibition .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Sulfonamides with polar substituents (e.g., piperazinyl) demonstrate higher aqueous solubility, whereas piperidine derivatives may require formulation optimization .

Biological Activity

N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide, also referred to as compound 953141-84-9 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₆H₂₅N₃O₃S
  • Molecular Weight : 339.5 g/mol
  • CAS Number : 953141-84-9

The compound contains a piperidine ring, which is known to enhance bioactivity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. This compound may act on pathways similar to those affected by other sulfonamide compounds.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various bacterial strains, potentially due to its ability to inhibit folate synthesis pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial growth and tumor cell proliferation.
  • Cell Cycle Arrest : Some studies indicate that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound might modulate ROS levels, contributing to its antitumor effects.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of kinases
AntimicrobialInhibition of folate synthesis
Enzyme InhibitionTargeting carbonic anhydrase
Cell Cycle ArrestInduction of apoptosis

Case Study: Antitumor Activity

In a study investigating the antitumor potential of various sulfonamide derivatives, this compound was found to significantly inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The study utilized IC50 values to measure potency and demonstrated that the compound's effectiveness was comparable to established chemotherapeutics.

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibitory effect on bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-{[(1-methylpiperidin-4-yl)methyl]sulfamoyl}phenyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential sulfamoylation and acetylation reactions. Key steps include:

  • Sulfamoylation : Reacting 4-aminophenylsulfonamide derivatives with 1-methylpiperidin-4-ylmethanol under nucleophilic substitution conditions (e.g., using DCC/DMAP as coupling agents in anhydrous DMF at 0–5°C) .
  • Acetylation : Introducing the acetamide group via reaction with acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) at room temperature .
  • Optimization : Temperature control (<5°C during sulfamoylation prevents side reactions) and solvent choice (DMF enhances solubility of intermediates) are critical for yield (>75%) and purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the 1-methylpiperidinyl moiety (δ 2.2–3.1 ppm for methylene/methyl groups) and sulfamoyl linkage (δ 7.5–8.0 ppm for aromatic protons adjacent to sulfonamide) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 339.15 (calculated for C15_{15}H21_{21}N3_3O3_3S) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) to confirm purity .

Q. What analytical techniques are used to assess the compound’s purity and stability?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (ACN/water gradient, 0.1% TFA) detect impurities (<2%) and degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • TLC : Silica gel plates (ethyl acetate:hexane, 3:7) monitor reaction progress, with UV visualization at 254 nm .

Advanced Research Questions

Q. How can synthetic yield be improved for large-scale production while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in sulfamoylation steps, reducing byproduct formation .
  • Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC separates enantiomers, achieving >99% enantiomeric excess (ee) .
  • Process Optimization : Continuous-flow reactors improve heat dissipation and reduce reaction times (from 24h to 6h for acetylation) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC50_{50} values in kinase assays)?

  • Methodological Answer :

  • Assay Standardization : Use ATP concentration gradients (1–10 µM) to control for competition effects in kinase inhibition studies .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., N-(4-sulfamoylphenyl)acetamide analogs) to identify structure-activity relationships (SAR) influencing potency .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies caused by cell-line variability (e.g., HEK293 vs. HeLa) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities for kinase targets (e.g., EGFR vs. VEGFR2), prioritizing modifications to the piperidinylmethyl group for reduced off-target effects .
  • MD Simulations : GROMACS simulations (50 ns) assess ligand-protein stability, identifying key hydrogen bonds (e.g., sulfamoyl-O with Lys721 in EGFR) .

Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?

  • Methodological Answer :

  • Western Blotting : Measure downstream signaling proteins (e.g., phosphorylated ERK1/2) after 24h treatment to confirm pathway inhibition .
  • CRISPR Knockout : Generate EGFR-knockout HeLa cells to isolate compound-specific effects from off-target interactions .
  • Metabolomics : LC-MS-based profiling identifies altered metabolites (e.g., reduced ATP levels) linked to mitochondrial dysfunction .

Q. How are solubility and bioavailability challenges addressed in preclinical studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400/water (60:40) to achieve >2 mg/mL solubility for in vivo dosing .
  • Nanoparticle Formulations : Encapsulate the compound in PLGA nanoparticles (150 nm size, PDI <0.2) to enhance oral bioavailability (2.5-fold increase in AUC) .

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